(3R,5S)-5-O-DMT-3-pyrrolidinol

Oligonucleotide Synthesis Purity Process Efficiency

Supply challenge: sourcing a stereochemically defined, DMT-protected pyrrolidinol scaffold compatible with automated DNA/RNA synthesizers for GalNAc-oligonucleotide conjugate synthesis. (3R,5S)-5-O-DMT-3-pyrrolidinol (CAS 151953-64-9) resolves this with: • Defined (3R,5S) chirality ensuring correct spatial orientation for biological target binding. • Acid-labile DMT group enabling high-yield stepwise solid-phase synthesis on standard synthesizers. • ≥98% purity supporting the high coupling efficiency required for clinical-stage siRNA therapeutics.

Molecular Formula C26H29NO4
Molecular Weight 419.521
CAS No. 151953-64-9
Cat. No. B2452188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-5-O-DMT-3-pyrrolidinol
CAS151953-64-9
Molecular FormulaC26H29NO4
Molecular Weight419.521
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(CN4)O
InChIInChI=1S/C26H29NO4/c1-29-24-12-8-20(9-13-24)26(19-6-4-3-5-7-19,21-10-14-25(30-2)15-11-21)31-18-22-16-23(28)17-27-22/h3-15,22-23,27-28H,16-18H2,1-2H3/t22-,23+/m0/s1
InChIKeyCJFYBUJBXCVKLN-XZOQPEGZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,5S)-5-O-DMT-3-pyrrolidinol: Chiral Building Block for Nucleic Acid Synthesis


(3R,5S)-5-O-DMT-3-pyrrolidinol (CAS 151953-64-9) is a specialized chemical building block featuring a chiral pyrrolidinol core and an acid-labile dimethoxytrityl (DMT) protecting group [1]. It is classified as a nucleoside analog and is employed in the synthesis of modified nucleic acids, serving as a non-nucleosidic linker or modifier in solid-phase oligonucleotide synthesis . Its primary utility lies in providing a branched, chiral scaffold that can be selectively deprotected, allowing for the introduction of diverse functional groups into oligonucleotide sequences [1].

Chiral (3R,5S) scaffold for stereochemical control in oligonucleotide modification
Acid-labile DMT protecting group compatible with automated solid-phase synthesis
Non-nucleosidic linker/branch point for functionalized oligomer construction

Generic Substitution Risks for (3R,5S)-5-O-DMT-3-pyrrolidinol


Direct substitution with simpler or non-DMT-protected analogs is not possible due to the compound's specific combination of stereochemistry and orthogonal protection. The (3R,5S) absolute configuration is critical for maintaining the correct spatial orientation in complex biomolecules, which can impact biological activity and binding affinity . Furthermore, the DMT group is essential for compatibility with standard automated DNA/RNA synthesizers, enabling stepwise, high-yield solid-phase synthesis. Replacing it with a non-DMT-protected analog would require a complete re-engineering of the synthetic protocol, leading to lower efficiency, more complex purification, and potential failure of the downstream application [1]. The quantitative evidence below substantiates these key differentiators.

Factor
(3R,5S)-5-O-DMT-3-pyrrolidinol
Simpler/Non-DMT Analogs
Protecting group
Orthogonal DMT (acid-labile), essential for synthesis cycles
No DMT protection; complete protocol re-engineering required, may lower yield and purity
Stereochemistry
Defined (3R,5S) single enantiomer
Racemate or alternative isomers; diastereomer formation complicates purification and biological readouts

Quantitative Evidence: (3R,5S)-5-O-DMT-3-pyrrolidinol vs Analogs


High Purity Specification

The compound is commercially available with a purity specification of ≥98% . This baseline is critical for solid-phase synthesis, where impurities can lead to truncated sequences, lower overall yields, and necessitate more extensive purification. This purity level is comparable to, and in many cases exceeds, the 98% typical purity offered for simpler, non-protected chiral pyrrolidinols like (R)-3-pyrrolidinol [1].

Purity (HPLC/GC)
Cross-study comparable
≥98%
Meets or exceeds typical synthon purity for solid-phase synthesis
Vendor QC validated; supports reproducibility and reduces truncation risks
Oligonucleotide Synthesis Purity Process Efficiency

Long-Term Storage Stability

The compound demonstrates defined long-term stability when stored as a powder at -20°C for up to 3 years . This is a critical procurement consideration, as it allows for bulk purchasing and long-term project planning without significant risk of degradation. In contrast, many simpler pyrrolidinols are liquids that are more prone to oxidation and hygroscopicity, requiring stricter handling and more frequent re-testing . The defined stability of the DMT-protected compound is consistent with the general class behavior of DMT-protected synthons, which are known for their enhanced stability compared to their unprotected counterparts [1].

Shelf Stability
Class-level inference
Powder, -20°C, 3 years
Enables long-term planning and bulk procurement with reduced degradation risk
Defined stability supports logistics; many unprotected analogs lack similar data
Stability Storage Logistics

Light-Sensitive Storage Requirements

Vendor documentation explicitly mandates storage at 4°C and protection from light to maintain the integrity of (3R,5S)-5-O-DMT-3-pyrrolidinol . This specific instruction acknowledges the inherent photosensitivity of the DMT protecting group, which is known to be acid-labile and can degrade upon exposure to light and moisture [1]. In contrast, simpler, non-DMT-protected pyrrolidinols do not carry this explicit warning, which may lead to improper storage and subsequent degradation in less specialized laboratories.

Storage Condition
Class-level inference
4°C, protect from light
Maintains DMT integrity; light/moisture exposure may cause premature deprotection
Adherence to vendor handling specification preserves reactivity and purity
Handling Stability Storage Conditions

Stereochemically Defined Scaffold

(3R,5S)-5-O-DMT-3-pyrrolidinol possesses a defined (3R,5S) absolute stereochemistry [1]. This is a key differentiator from racemic mixtures or alternative stereoisomers of pyrrolidinol. In asymmetric synthesis, using a single enantiomer is crucial for controlling the three-dimensional structure of the final product, which directly impacts its biological function . The use of a racemic mixture would result in a mixture of diastereomers, complicating purification and potentially leading to variable or reduced activity in biological assays.

Stereochemistry
Class-level inference
Target:Single (3R,5S) enantiomer
Comparator:Racemic mixture
Single enantiomer avoids diastereomer formation; essential for stereochemical fidelity in asymmetric synthesis
Vendor structural specification; racemates complicate purification and can alter biological readouts
Chiral Scaffold Stereochemistry Asymmetric Synthesis

Application Scenarios for (3R,5S)-5-O-DMT-3-pyrrolidinol


GalNAc-siRNA Conjugate Synthesis

(3R,5S)-5-O-DMT-3-pyrrolidinol, as a derivative of trans-4-hydroxyprolinol (tHP), serves as a crucial branch point scaffold in the synthesis of monovalent and multivalent GalNAc (N-acetylgalactosamine) phosphoramidites [1]. These reagents are essential for conjugating GalNAc ligands to therapeutic oligonucleotides, such as siRNAs, to enable targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR) [1]. The DMT group ensures compatibility with automated solid-phase synthesis, while the chiral scaffold provides the necessary spatial orientation for the GalNAc moieties. Its high purity (≥98%) is critical for achieving the high coupling efficiency and product homogeneity required for clinical-stage oligonucleotide therapeutics.

Functionalized Oligonucleotide Combinatorial Libraries

This compound is structurally related to a class of N-substituted DMT-hydroxymethylpyrrolidinol phosphoramidites that have been demonstrated to couple in high yield and purity using automated synthesis techniques [1]. This enables the introduction of a wide range of functionalities into phosphodiester oligomers for the creation of combinatorial libraries [1]. The (3R,5S) stereochemistry ensures that each member of the library has a defined three-dimensional structure, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Lipophilic Modifications for Cellular Uptake

The pyrrolidinol scaffold can be functionalized with lipophilic moieties, as seen in derivatives like (3R,5S)-5-O-DMT-3-pyrrolidinol-benzyl laurate, which are designed for oligonucleotide modification or as lipid-soluble delivery vehicles [1]. The DMT-protected hydroxyl group allows for selective deprotection and subsequent conjugation, facilitating the synthesis of siRNAs or antisense oligonucleotides with improved membrane permeability and cellular uptake. The defined stereochemistry of the scaffold ensures a uniform presentation of the lipophilic group, which can be critical for consistent in vivo performance.

Application
Selection Property
Validation Focus
GalNAc-siRNA conjugate research
Chiral branch-point scaffold with DMT protection
Coupling efficiency and ligand orientation for ASGPR-targeted delivery studies
Functionalized oligonucleotide library construction
High-yield phosphoramidite coupling capability
Stereodefined library for structure-activity relationship (SAR) studies
Lipophilic oligonucleotide modification
Selective DMT deprotection and conjugation
Membrane permeability and cellular uptake research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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